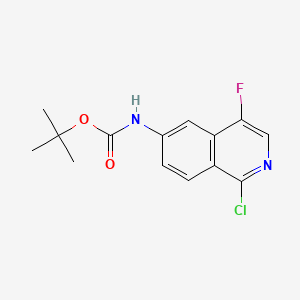![molecular formula C11H5BrF4N2O B13499954 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13499954.png)
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromo group at the 5-position and a phenoxy group at the 2-position The phenoxy group itself is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-fluoro-3-(trifluoromethyl)phenol with a suitable halogenating agent to introduce the bromo group.
Coupling Reaction: The phenoxy intermediate is then coupled with 2-bromopyrimidine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The phenoxy and pyrimidine rings can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding.
Receptor Binding: It can also act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Pesticidal Action: In agrochemicals, the compound may disrupt essential biological processes in pests, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-fluorobenzotrifluoride: Similar in structure but lacks the pyrimidine ring.
2-Bromo-4-fluoropyridine: Contains a pyridine ring instead of a pyrimidine ring.
4-Bromo-1-fluoro-2-(trifluoromethyl)benzene: Similar phenoxy group but different overall structure.
Uniqueness
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of its pyrimidine ring and the substituted phenoxy group. This unique structure imparts specific electronic and steric properties that make it valuable in various applications, particularly in medicinal chemistry and agrochemicals.
Propriétés
Formule moléculaire |
C11H5BrF4N2O |
|---|---|
Poids moléculaire |
337.07 g/mol |
Nom IUPAC |
5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H5BrF4N2O/c12-6-4-17-10(18-5-6)19-7-1-2-9(13)8(3-7)11(14,15)16/h1-5H |
Clé InChI |
RNTFOEXRKAPSHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=NC=C(C=N2)Br)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


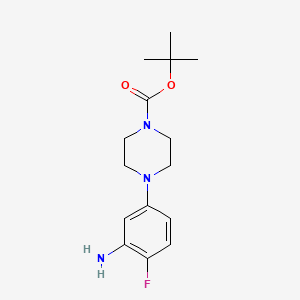


![2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B13499891.png)
![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)
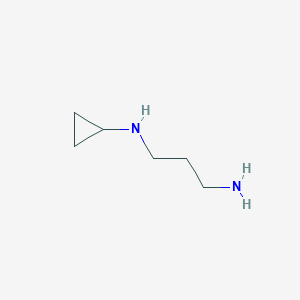

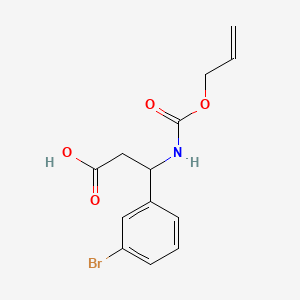
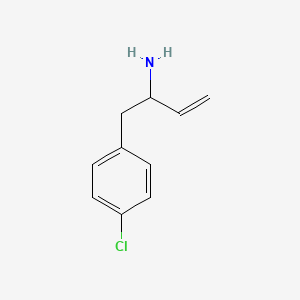
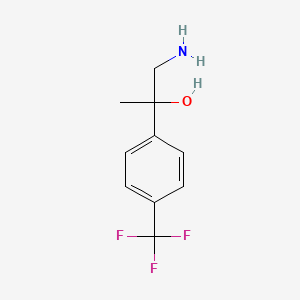

![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
